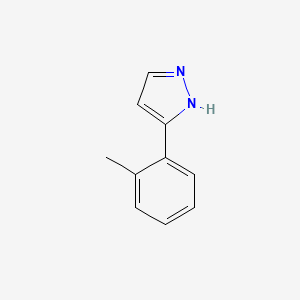

3-(2-Methylphenyl)-1H-pyrazole

Description

BenchChem offers high-quality 3-(2-Methylphenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylphenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methylphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-4-2-3-5-9(8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGVTFHMCLFGSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371713 |

Source

|

| Record name | 3-(2-Methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59843-49-1 |

Source

|

| Record name | 3-(2-Methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Methylphenyl)-1H-pyrazole

<_>

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Methylphenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the prevalent synthetic methodologies, offering a detailed, step-by-step protocol for a reliable and efficient approach. Furthermore, this guide outlines the critical characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), essential for verifying the structure and purity of the synthesized compound. The causality behind experimental choices and the principles of self-validating protocols are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Significance of 3-(2-Methylphenyl)-1H-pyrazole

Pyrazole derivatives form the core scaffold of numerous biologically active compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2] The specific substitution of a 2-methylphenyl (o-tolyl) group at the 3-position of the pyrazole ring can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced biological activity or novel material characteristics. The pyrazole ring is a key moiety in several FDA-approved drugs, highlighting its importance in drug design and development.[3] The synthesis of tailored pyrazole derivatives like 3-(2-Methylphenyl)-1H-pyrazole is, therefore, a crucial endeavor for researchers in drug discovery and materials science.

Synthetic Strategies: A Mechanistic Perspective

The construction of the pyrazole ring system is most commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4][5] This approach, known as the Knorr pyrazole synthesis, offers a versatile and straightforward route to a wide range of substituted pyrazoles.[6]

The Knorr Pyrazole Synthesis: A Reliable Pathway

The Knorr synthesis and its variations remain the cornerstone for preparing 3-aryl-1H-pyrazoles. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[7] The choice of starting materials is critical and directly dictates the substitution pattern of the final product.

For the synthesis of 3-(2-Methylphenyl)-1H-pyrazole, a common and effective strategy involves the reaction of 1-(2-methylphenyl)ethanone with a suitable formylating agent to generate a 1,3-dicarbonyl equivalent, which is then reacted with hydrazine. An alternative and often more direct approach is the reaction of a chalcone precursor with hydrazine.[8]

Reaction Mechanism

The underlying mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbons of the 1,3-dicarbonyl compound. The regioselectivity of the initial attack can be influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.[7]

Caption: Generalized reaction mechanism for the synthesis of 3-(2-Methylphenyl)-1H-pyrazole.

Experimental Protocol: Synthesis of 3-(2-Methylphenyl)-1H-pyrazole

This section provides a detailed, step-by-step protocol for the synthesis of 3-(2-Methylphenyl)-1H-pyrazole via the reaction of a chalcone intermediate with hydrazine hydrate. This method is chosen for its reliability and generally good yields.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 2'-Methylacetophenone | C₉H₁₀O | 134.18 | ≥98% |

| Benzaldehyde | C₇H₆O | 106.12 | ≥99% |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% |

| Ethanol | C₂H₅OH | 46.07 | 95% |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 80% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS grade |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% |

Step-by-Step Synthesis

3.2.1. Synthesis of (E)-1-(2-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

-

In a 250 mL round-bottom flask, dissolve 2'-methylacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).

-

Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (20 mmol) in water (10 mL) with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Once the reaction is complete, pour the mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid.

-

The precipitated solid (chalcone) is filtered, washed with cold water until neutral, and dried. Recrystallization from ethanol can be performed for further purification.

3.2.2. Synthesis of 3-(2-Methylphenyl)-1H-pyrazole

-

To a solution of the synthesized chalcone (5 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (10 mmol).

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.[10]

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice (100 g).

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(2-Methylphenyl)-1H-pyrazole.

Caption: A flowchart illustrating the key stages in the synthesis and characterization of 3-(2-Methylphenyl)-1H-pyrazole.

Characterization Techniques: Confirming Structure and Purity

Thorough characterization is paramount to confirm the identity and purity of the synthesized 3-(2-Methylphenyl)-1H-pyrazole. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

-

A singlet for the methyl group protons (around δ 2.3-2.5 ppm).

-

Multiplets in the aromatic region (around δ 7.0-7.8 ppm) corresponding to the protons of the 2-methylphenyl and pyrazole rings.

-

A broad singlet for the N-H proton of the pyrazole ring (which may be solvent-dependent and can exchange with D₂O).[11][12]

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for include:

-

N-H stretch: A broad absorption band in the region of 3100-3500 cm⁻¹.

-

C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

-

C=C and C=N stretches (aromatic and pyrazole ring): A series of sharp bands in the 1400-1600 cm⁻¹ region.[14][15]

-

C-H bend (out-of-plane): Characteristic bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 3-(2-Methylphenyl)-1H-pyrazole (C₁₀H₁₀N₂), which is approximately 158.20 g/mol .[13][16]

-

Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragments may include the loss of the methyl group or cleavage of the pyrazole ring.

Summary of Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals for methyl, aromatic, and NH protons with appropriate chemical shifts and multiplicities.[11] |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule.[13] |

| IR (KBr) | Characteristic absorption bands for N-H, aromatic C-H, C=C, and C=N functional groups.[14] |

| MS (EI) | Molecular ion peak (m/z) at approximately 158, consistent with the molecular formula C₁₀H₁₀N₂.[16] |

Conclusion

This technical guide has outlined a robust and well-established methodology for the synthesis of 3-(2-Methylphenyl)-1H-pyrazole, a compound with significant potential in various scientific fields. By following the detailed experimental protocol and employing the described characterization techniques, researchers can confidently synthesize and verify this valuable heterocyclic molecule. The emphasis on mechanistic understanding and rigorous characterization ensures the scientific integrity of the process, paving the way for its application in drug discovery and materials science research.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Asian Journal of Chemistry.

- Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (n.d.). Oriental Journal of Chemistry.

- Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.

- Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. (n.d.). Indian Journal of Chemistry.

- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.

- Synthesis of series of chalcone and pyrazoline derivatives. (2017).

- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing.

- 3-methyl-1-phenyl-1H-pyrazole | C10H10N2. (n.d.). PubChem.

- Synthesis of pyrazoles. (2019, January 19). YouTube.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- 3-(2-Methylphenyl)-1H-pyrazole-5-carboxylic acid. (n.d.). Sigma-Aldrich.

- 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-phenyl-1H-pyrazole | C9H8N2. (n.d.). PubChem.

- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.

- Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017).

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). The Journal of Organic Chemistry.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). RASĀYAN Journal of Chemistry.

- Synthesis of 3-phenyl-1H-pyrazole Derivatives. (2017).

- Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).

- Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (n.d.). Journal of Medicinal Chemistry.

- 1H-pyrazol-5-ol, 1-(2-methylphenyl)-3-phenyl-. (n.d.). SpectraBase.

- Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Upd

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022).

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). Arabian Journal of Chemistry.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook.

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank.

- (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (n.d.). Molbank.

- 3-p-Tolyl-1H-pyrazole. (n.d.). Sigma-Aldrich.

- IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). (n.d.).

- 1H-Pyrazole, 3-methyl-. (n.d.). NIST WebBook.

- 1H NMR of pyrazole. (2024). Reddit.

- Pyrazole(288-13-1) IR Spectrum. (n.d.). ChemicalBook.

- Synthesis of 3H-pyrazoles. (n.d.). Organic Chemistry Portal.

- Synthesis of 1-o-tolyl-1H-pyrazole. (n.d.). PrepChem.com.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 4. youtube.com [youtube.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. scispace.com [scispace.com]

- 11. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 15. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]

- 16. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Methylphenyl)-1H-pyrazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methylphenyl)-1H-pyrazole, a substituted aromatic pyrazole, represents a significant scaffold in medicinal chemistry and materials science. Its unique structural features, arising from the combination of the pyrazole heterocycle and the sterically influential ortho-methylphenyl group, govern its chemical behavior and biological activity. This comprehensive technical guide provides a deep dive into the chemical properties, structural intricacies, synthesis, and reactivity of 3-(2-Methylphenyl)-1H-pyrazole. Furthermore, it explores its potential applications, particularly in drug discovery, supported by detailed experimental protocols and in-depth analysis of its reactivity and potential biological interactions.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone in the development of a wide array of biologically active molecules.[1][2] The pyrazole ring system is a versatile pharmacophore found in numerous FDA-approved drugs, exhibiting activities ranging from anti-inflammatory and analgesic to anticancer and antimicrobial.[3] The electronic properties of the pyrazole ring, characterized by its aromaticity and the presence of both a pyrrole-like and a pyridine-like nitrogen atom, allow for diverse chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.[4][5] The introduction of a 2-methylphenyl (o-tolyl) substituent at the 3-position introduces specific steric and electronic effects that modulate the reactivity and conformational preferences of the molecule, making 3-(2-Methylphenyl)-1H-pyrazole a compound of particular interest for rational drug design and materials science.

Physicochemical and Structural Properties

A thorough understanding of the fundamental chemical and structural properties of 3-(2-Methylphenyl)-1H-pyrazole is crucial for its application and manipulation in a research setting.

Chemical Identity and Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [6] |

| Molecular Weight | 158.20 g/mol | [6] |

| Melting Point | Estimated to be in the range of 95-101 °C (based on similar structures) | [7] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like ethanol, methanol, and acetone.[8] | |

| pKa | The N-H proton is weakly acidic, while the pyridine-like N2 atom is weakly basic.[4][5] |

Structural Analysis and Tautomerism

The structure of 3-(2-Methylphenyl)-1H-pyrazole is characterized by a planar pyrazole ring linked to a tolyl group. A key feature of N-unsubstituted pyrazoles is the phenomenon of annular prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[5][9] In the case of 3-(2-Methylphenyl)-1H-pyrazole, this results in an equilibrium between 3-(2-Methylphenyl)-1H-pyrazole and 5-(2-Methylphenyl)-1H-pyrazole. Studies on similar 3(5)-substituted pyrazoles suggest that the equilibrium often favors the 3-substituted tautomer.[9]

Diagram: Tautomerism of 3-(2-Methylphenyl)-1H-pyrazole

A schematic representation of the annular prototropic tautomerism.

The presence of the ortho-methyl group on the phenyl ring introduces a steric hindrance that influences the dihedral angle between the phenyl and pyrazole rings. This conformational preference can have significant implications for the molecule's interaction with biological targets. X-ray crystallographic studies on similar 3-aryl-pyrazoles reveal a non-coplanar arrangement between the aromatic rings.[10][11]

Spectral Data Interpretation (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl and pyrazole rings. The methyl protons will appear as a singlet, and the N-H proton will likely be a broad singlet. The chemical shifts of the pyrazole ring protons are influenced by the electronic nature of the substituent.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms. The chemical shifts of the pyrazole ring carbons are characteristic and can be used to confirm the structure.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (typically broad), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations within the aromatic rings.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 158.20). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the pyrazole ring.

Synthesis and Reactivity

The synthesis of 3-(2-Methylphenyl)-1H-pyrazole can be achieved through well-established methods for pyrazole synthesis. Understanding its reactivity is key to its further functionalization and application.

General Synthesis Protocol: Knorr Pyrazole Synthesis

A common and versatile method for the synthesis of pyrazoles is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[12] For the synthesis of 3-(2-Methylphenyl)-1H-pyrazole, the logical precursors would be 2-methylacetophenone (as the source of the 2-methylphenyl ketone moiety) and a suitable three-carbon synthon, followed by reaction with hydrazine. A more direct approach involves the reaction of a chalcone precursor with hydrazine.

Diagram: Retrosynthetic Analysis for 3-(2-Methylphenyl)-1H-pyrazole

Retrosynthetic pathway for the synthesis of the target molecule.

Step-by-Step Experimental Protocol:

-

Synthesis of the Enaminone Intermediate:

-

To a solution of 2-methylacetophenone (1 equivalent) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude 1-(2-methylphenyl)-3-(dimethylamino)prop-2-en-1-one. This intermediate can often be used in the next step without further purification.

-

-

Cyclization to form the Pyrazole Ring:

-

Dissolve the crude enaminone intermediate in a protic solvent like ethanol or acetic acid.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(2-Methylphenyl)-1H-pyrazole.

-

Reactivity Profile

The reactivity of 3-(2-Methylphenyl)-1H-pyrazole is governed by the electronic properties of the pyrazole ring and the influence of the tolyl substituent.

-

Acidity and Basicity: The N-H proton is weakly acidic and can be deprotonated with a strong base to form the corresponding pyrazolate anion, which is a potent nucleophile.[4][13] The pyridine-like nitrogen (N2) is weakly basic and can be protonated in the presence of a strong acid.[4]

-

Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system and undergoes electrophilic substitution reactions. The C4 position is the most susceptible to electrophilic attack due to electronic factors.[8][12][14] Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The directing effect of the 2-methylphenyl group will also influence the regioselectivity of these reactions.

-

N-Alkylation and N-Arylation: The N-H proton can be readily substituted with various alkyl or aryl groups using appropriate electrophiles under basic conditions.[13] This provides a convenient handle for further molecular elaboration.

Applications in Drug Discovery and Materials Science

The pyrazole scaffold is a well-established pharmacophore, and derivatives of 3-(2-Methylphenyl)-1H-pyrazole are of significant interest in drug discovery.

Potential Biological Activities

-

Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The substitution pattern on the pyrazole and aryl rings is critical for activity and selectivity.

-

Anticancer Activity: Pyrazole-containing compounds have shown promise as anticancer agents by targeting various cellular pathways, including apoptosis induction and cell cycle arrest.[15][16][17] The cytotoxic effects of pyrazole derivatives have been demonstrated against various cancer cell lines.[18][19]

-

Antimicrobial Activity: The pyrazole nucleus is a component of several antimicrobial agents.[3] Derivatives can be screened for activity against a range of bacterial and fungal strains.

Role as a Synthetic Intermediate

Beyond its intrinsic biological activity, 3-(2-Methylphenyl)-1H-pyrazole serves as a valuable building block for the synthesis of more complex molecules. The reactive sites on the pyrazole ring (N-H and C4) allow for the introduction of diverse functional groups, leading to the creation of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

3-(2-Methylphenyl)-1H-pyrazole is a molecule with significant potential, stemming from the unique interplay of its pyrazole core and the ortho-tolyl substituent. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an attractive scaffold for the development of novel therapeutic agents and advanced materials. This guide has provided a comprehensive overview of its key characteristics, offering a solid foundation for researchers and scientists to explore and exploit the full potential of this intriguing heterocyclic compound. Further investigation into its specific biological activities and the establishment of a detailed structure-activity relationship will undoubtedly pave the way for its application in addressing current challenges in medicine and technology.

References

- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry. 2018.

- Pyrazole. Heterocyclic Compounds AZC 2018 Organic Chemistry Pharmacy.

- Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. Journal of the Chemical Society, Perkin Transactions 1. 1978.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2019.

- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. 2021.

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research. 2021.

-

PubChem. 3-methyl-1-phenyl-1H-pyrazole. [Link]

- Complete Electrophilic Substitution Reactions Pyrazole. Scribd.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society. 2014.

- Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. 2008.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple P

-

PubChem. 3-phenyl-1H-pyrazole. [Link]

- Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. 2021.

- Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.

- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. 1993.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- X-ray crystallographic comparison of pyrazole subsidiaries.

-

PubChem. Pyrazole. [Link]

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. 2021.

- Isolation, characterization and x-ray structure determination of the schiff base ligand. Journal of the Indian Chemical Society. 2005.

- 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E. 2011.

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. 2002.

-

PubChem. 3-Methylpyrazole. [Link]

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. RSC Advances. 2022.

- Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Molecules. 2023.

- Structures and tautomerism of substituted pyrazoles studied in a supersonic jet. The Journal of Chemical Physics. 2001.

- Synthesis and biological evaluation of 3-(1H-indol-3-yl)

- 5-(2-Furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E. 2009.

- Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents.

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

- 13C-NMR spectrum of 3-methyl-2-phenyl indole.

- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PLoS ONE. 2022.

- 1 H and 13 C NMR spectral characteristics of 1H-pyrazole.

Sources

- 1. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes [mdpi.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. scribd.com [scribd.com]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]

- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 16. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 19. researchgate.net [researchgate.net]

Spectroscopic data for 3-(2-Methylphenyl)-1H-pyrazole (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Methylphenyl)-1H-pyrazole

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Substituted pyrazoles are foundational scaffolds in medicinal chemistry and materials science, celebrated for their wide spectrum of biological activities and unique photophysical properties.[1][2] The precise elucidation of their molecular structure is a prerequisite for understanding their function and developing new applications. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of 3-(2-Methylphenyl)-1H-pyrazole, also known as 3-(o-tolyl)-1H-pyrazole. This document is intended for researchers, chemists, and drug development professionals, offering not only reference data but also the underlying principles and field-proven methodologies for acquiring and interpreting high-quality spectroscopic results.

Molecular Structure and Spectroscopic Overview

The structural confirmation of a synthesized molecule like 3-(2-Methylphenyl)-1H-pyrazole is a multi-faceted process. No single technique provides all the necessary information. Instead, we rely on the synergy of NMR, IR, and MS to build a complete and validated structural picture.

-

NMR Spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms.

-

IR Spectroscopy identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.

-

Mass Spectrometry provides the molecular weight and offers crucial information about the molecule's fragmentation pattern, further confirming its composition and structure.

The workflow for this comprehensive analysis is a systematic process, ensuring that each piece of data corroborates the others.

Caption: General workflow for the synthesis and spectroscopic validation of a target compound.

The molecule in focus, 3-(2-Methylphenyl)-1H-pyrazole, possesses a distinct set of structural features that are readily identifiable by these techniques.

Caption: Structure and key properties of 3-(2-Methylphenyl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus with a non-zero magnetic spin, primarily ¹H (proton) and ¹³C.

Foundational Principles

NMR relies on the principle that atomic nuclei with a property called "spin" behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. By applying a radiofrequency (RF) pulse, we can excite the nuclei from the lower to the higher energy state. The frequency required for this transition (the resonance frequency) is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows us to distinguish between different atoms in a molecule. The resulting spectrum plots signal intensity against chemical shift (δ), measured in parts per million (ppm).

Experimental Protocol: NMR Data Acquisition

The quality of NMR data is critically dependent on proper sample preparation and instrument parameterization.[3]

Instrumentation:

-

Bruker Avance, Jeol, or equivalent NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

Methodology:

-

Sample Preparation: Weigh 5-10 mg of the purified 3-(2-Methylphenyl)-1H-pyrazole.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Causality: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), making the solvent invisible in the ¹H NMR spectrum. The choice between CDCl₃ (less polar, aprotic) and DMSO-d₆ (more polar, aprotic) depends on sample solubility. For pyrazoles, the acidic N-H proton is often more clearly visible in DMSO-d₆ as it can exchange with residual water in CDCl₃, leading to signal broadening.[4]

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard, if not already present in the solvent.

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum with a spectral width of ~15 ppm.

-

Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum at the corresponding frequency (e.g., 100 or 125 MHz).

-

Use a wider spectral width (~220 ppm).

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[3]

-

-

Data Processing: Apply Fourier transformation to the raw data (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Data Interpretation and Analysis

The following tables summarize the predicted ¹H and ¹³C NMR data for 3-(2-Methylphenyl)-1H-pyrazole based on analysis of similar structures.[5][6]

Table 1: Predicted ¹H NMR Data for 3-(2-Methylphenyl)-1H-pyrazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H (Pyrazole) | ~12.5 - 13.5 (in DMSO-d₆) | Broad Singlet | - | 1H |

| H-4 (Pyrazole) | ~6.6 - 6.8 | Doublet | ~2.0 - 2.5 | 1H |

| H-5 (Pyrazole) | ~7.6 - 7.8 | Doublet | ~2.0 - 2.5 | 1H |

| H-3', H-4', H-5', H-6' (Aromatic) | ~7.2 - 7.5 | Multiplet | - | 4H |

| -CH₃ (Tolyl) | ~2.4 - 2.5 | Singlet | - | 3H |

¹H NMR Analysis:

-

The N-H proton is expected to be significantly downfield, especially in DMSO-d₆, due to its acidic nature and potential for hydrogen bonding.

-

The pyrazole protons H-4 and H-5 will appear as doublets due to coupling with each other.

-

The four protons of the 2-methylphenyl (tolyl) group will appear as a complex multiplet in the aromatic region.

-

The methyl group protons will be a sharp singlet, as they have no adjacent protons to couple with.

Table 2: Predicted ¹³C NMR Data for 3-(2-Methylphenyl)-1H-pyrazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyrazole) | ~150 - 155 |

| C-4 (Pyrazole) | ~105 - 110 |

| C-5 (Pyrazole) | ~130 - 135 |

| C-1' (Tolyl, C-Ar) | ~132 - 134 |

| C-2' (Tolyl, C-Ar) | ~137 - 140 |

| C-3', C-4', C-5', C-6' (Tolyl, C-Ar) | ~126 - 131 |

| -CH₃ (Tolyl) | ~20 - 22 |

¹³C NMR Analysis:

-

The carbon atoms of the pyrazole ring (C-3, C-4, C-5) have distinct chemical shifts. C-3, being adjacent to two nitrogen atoms, is the most deshielded.[6]

-

The aromatic carbons of the tolyl group will appear in the typical range of 125-140 ppm. The carbon bearing the methyl group (C-2') will be distinct from the others.

-

The aliphatic methyl carbon provides a clear signal in the upfield region (~21 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching, bending).

Foundational Principles

Covalent bonds are not rigid; they can be thought of as springs that vibrate at specific frequencies. When the frequency of incident IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in an absorption band in the IR spectrum. The position of this band (in wavenumbers, cm⁻¹) is characteristic of the bond type (e.g., N-H, C=O, C-H) and its molecular environment.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

FT-IR Spectrometer (e.g., Bruker Tensor 27, PerkinElmer Spectrum Two).

Methodology (ATR):

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Causality: ATR is a modern, preferred technique for solid samples as it requires minimal sample preparation compared to older methods like KBr pellets. The IR beam undergoes total internal reflection within a high-refractive-index crystal, creating an evanescent wave that penetrates a short distance into the sample in contact with it. This interaction provides the absorption spectrum.

-

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

Table 3: Predicted IR Absorption Bands for 3-(2-Methylphenyl)-1H-pyrazole

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Pyrazole ring) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -CH₃) | 2850 - 3000 | Medium |

| C=N Stretch (Pyrazole ring) | 1550 - 1620 | Medium-Strong |

| C=C Stretch (Aromatic & Pyrazole) | 1450 - 1600 | Medium-Strong (multiple bands) |

| C-H Bend (Aromatic, oop) | 740 - 780 | Strong |

IR Analysis:

-

A broad band above 3100 cm⁻¹ is a key indicator of the N-H bond in the pyrazole ring.[7]

-

The region between 3100-3000 cm⁻¹ corresponds to aromatic C-H stretching , while the region just below 3000 cm⁻¹ indicates aliphatic C-H stretching from the methyl group.

-

The "fingerprint region" (< 1600 cm⁻¹) will contain a series of bands characteristic of the C=N and C=C stretching vibrations of the heterocyclic and aromatic rings.[8]

-

A strong band in the 740-780 cm⁻¹ range is highly indicative of ortho-disubstitution on the benzene ring, confirming the "2-Methylphenyl" moiety.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

Foundational Principles

In its simplest form, a mass spectrometer performs three essential functions:

-

Ionization: It converts neutral sample molecules into gaseous ions (e.g., by electron impact (EI) or electrospray ionization (ESI)).

-

Mass Analysis: It separates these ions based on their m/z ratio using an electric or magnetic field.

-

Detection: It detects the separated ions and records their relative abundance. The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with a high-resolution analyzer (e.g., TOF or Orbitrap).

Methodology (High-Resolution ESI):

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization Method Selection:

-

Causality: Electrospray ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is ideal for accurately determining the molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass to several decimal places, allowing for the unambiguous calculation of the molecular formula.

-

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Fragmentation (MS/MS): To gain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Data Interpretation and Analysis

Molecular Ion:

-

Formula: C₁₀H₁₀N₂

-

Calculated Exact Mass: 158.0844

-

Expected HRMS [M+H]⁺: 159.0917

Predicted Fragmentation Pattern: The fragmentation of pyrazoles is well-documented and typically involves cleavage of the heterocyclic ring.[9]

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. visnav.in [visnav.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Methylphenyl)-1H-pyrazole for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery and development.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets. This has led to the successful development of numerous therapeutic agents across a wide spectrum of diseases, including inflammation, cancer, and infectious diseases.[3][4] Notable examples like the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and various kinase inhibitors underscore the therapeutic importance of this heterocyclic core.[3]

This guide focuses on a specific, yet highly relevant, member of this class: 3-(2-Methylphenyl)-1H-pyrazole . The introduction of a methyl group at the ortho position of the phenyl ring introduces distinct steric and electronic features that can significantly influence its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol grounded in established chemical principles, and an exploration of its potential biological activities and applications, designed to empower researchers in their pursuit of novel therapeutics.

Core Physicochemical Properties

A foundational understanding of a compound's basic properties is critical for its application in research and development. The key identifiers and characteristics of 3-(2-Methylphenyl)-1H-pyrazole are summarized below.

| Property | Value | Source(s) |

| CAS Number | 59843-49-1 | [5] |

| Molecular Formula | C₁₀H₁₀N₂ | [5] |

| Molecular Weight | 158.20 g/mol | [6] |

| Synonyms | 3-(o-tolyl)-1H-pyrazole | [7] |

Synthesis of 3-(2-Methylphenyl)-1H-pyrazole: A Validated Protocol

The synthesis of 3-substituted pyrazoles is a well-established area of organic chemistry. The most common and reliable method involves the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[3] For 3-aryl-1H-pyrazoles, the Knorr pyrazole synthesis and related methodologies, starting from an appropriately substituted acetophenone and hydrazine, are standard.[8][9]

The following protocol describes a robust, two-step procedure for the synthesis of 3-(2-Methylphenyl)-1H-pyrazole, adapted from established methods for analogous compounds.[8][9] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Experimental Protocol

Step 1: Knoevenagel Condensation to form 1-(2-Methylphenyl)-3-(dimethylamino)prop-2-en-1-one

-

Rationale: This initial step converts the starting ketone, 2'-methylacetophenone, into a more reactive enaminone intermediate. This intermediate is an excellent electrophile, perfectly primed for the subsequent cyclization with hydrazine. The use of DMF-DMA serves as both the dimethylamine source and a dehydrating agent.

-

To a solution of 2'-methylacetophenone (1.0 eq) in toluene (2-3 mL per mmol of ketone), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

-

Fit the reaction flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator. The resulting crude enaminone is typically a viscous oil or solid and can be used in the next step without further purification.

Step 2: Cyclization with Hydrazine to form 3-(2-Methylphenyl)-1H-pyrazole

-

Rationale: This is the key ring-forming step. Hydrazine hydrate acts as the binucleophilic component. It initially attacks the carbonyl carbon of the enaminone, followed by an intramolecular cyclization via attack on the β-carbon, with subsequent elimination of dimethylamine and water to yield the aromatic pyrazole ring. Acetic acid serves as a catalyst to facilitate the condensation and dehydration steps.

-

Dissolve the crude enaminone from Step 1 in glacial acetic acid (3-5 mL per mmol of starting ketone).

-

To this solution, add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the intermediate is fully converted to the product.

-

Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is approximately 7-8.

-

The product will typically precipitate as a solid. If an oil forms, attempt to induce crystallization by scratching the side of the flask or adding a seed crystal.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 3-(2-Methylphenyl)-1H-pyrazole.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of 3-(2-Methylphenyl)-1H-pyrazole.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group (typically in the range of 7.0-7.8 ppm), a singlet for the methyl group protons (around 2.2-2.5 ppm), and two characteristic signals for the pyrazole ring protons (a doublet around 6.3-6.7 ppm and another doublet or triplet around 7.5-7.9 ppm). A broad singlet for the N-H proton will also be present, which is often exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will show signals for the methyl carbon (around 15-22 ppm) and a series of signals in the aromatic region (110-150 ppm) corresponding to the carbons of the phenyl and pyrazole rings.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 158, corresponding to the molecular weight of the compound.

Biological Activity and Therapeutic Potential

The pyrazole scaffold is a cornerstone of many biologically active compounds, and derivatives often exhibit potent and diverse pharmacological effects.[11][12] The activities are highly dependent on the substitution pattern around the core ring.

Potential as an Anti-inflammatory Agent

Many pyrazole derivatives function as potent anti-inflammatory agents.[6][9] This activity is often mediated through the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2). A study on a series of pyrazole sulfonates, including a 3-(p-tolyl)-1H-pyrazole derivative, identified potent and selective COX-2 inhibitors with significant in vivo anti-inflammatory and analgesic activity.[6] Given the structural similarity, it is highly plausible that 3-(2-Methylphenyl)-1H-pyrazole could serve as a valuable starting point for the development of novel anti-inflammatory drugs.

Anticancer and Kinase Inhibition Potential

The pyrazole nucleus is a common feature in a multitude of kinase inhibitors developed for cancer therapy.[4][11] Pyrazoles can act as hinge-binding motifs, crucial for anchoring inhibitors into the ATP-binding pocket of various kinases. For instance, pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit protein kinases like EGFR, FGFR, and VEGFR, which are critical drivers of tumor growth and angiogenesis.[11] The specific substitution on the phenyl ring of 3-(2-Methylphenyl)-1H-pyrazole makes it a candidate for exploration as an inhibitor of specific kinase targets, where the ortho-methyl group could be exploited to achieve selectivity or improve potency.

Antioxidant and Other Activities

Recent studies have highlighted the antioxidant properties of novel pyrazole derivatives, demonstrating their ability to inhibit ROS production and protect against oxidative stress in cellular models.[13] This opens up potential applications in diseases where oxidative stress plays a key pathological role. Furthermore, the broad biological profile of pyrazoles extends to antimicrobial, antitubercular, and antidepressant activities, making this scaffold a rich source for lead discovery in numerous therapeutic areas.[3][6]

Potential Signaling Pathway Involvement

Caption: Potential mechanisms of action for 3-(2-Methylphenyl)-1H-pyrazole derivatives.

Conclusion and Future Directions

3-(2-Methylphenyl)-1H-pyrazole is a chemically tractable and therapeutically relevant molecule. Its straightforward synthesis from commercially available starting materials makes it an accessible scaffold for medicinal chemistry programs. Based on robust structure-activity relationship data from the broader pyrazole class, this compound and its derivatives hold significant promise, particularly in the fields of anti-inflammatory and anticancer drug discovery. Future research should focus on the derivatization of this core structure, systematic screening against relevant biological targets such as COX-2 and a panel of protein kinases, and in-depth investigation of its mechanism of action to unlock its full therapeutic potential.

References

-

El-Sayed, M. A. A., et al. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336–1348. [Link]

-

Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]

-

Zhang, L., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

-

Sahu, J. K., et al. (2014). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 6(5), 1226-1231. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

-

Geronikaki, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1599. [Link]

- InvivoChem. 3-(2-Methylphenyl)-1H-pyrazole | CAS 59843-49-1.

-

Singh, R. B., & Singh, B. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 9(7), 387-403. [Link]

-

Naim, M. J., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(23), 7359. [Link]

-

Gueddou, M., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(3), 1341. [Link]

-

ChemistryViews. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. [Link]

-

PubChem. 3-phenyl-1H-pyrazole. [Link]

-

Sharma, V., et al. (2014). Anticancer Activity of Pyrazole via Different Biological Mechanisms. ChemInform, 45(32). [Link]

Sources

- 1. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews [chemistryviews.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR spectrum [chemicalbook.com]

- 8. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 13. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Core: A Privileged Scaffold in Modern Chemistry and Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Moiety

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry and agrochemicals.[1][2][3] First described in the late 19th century, this deceptively simple aromatic system has proven to be a remarkably versatile scaffold, giving rise to a vast array of compounds with diverse and potent biological activities.[4] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug discovery, a core structural motif that appears in numerous approved therapeutic agents.[5] From potent anti-inflammatory drugs to groundbreaking treatments for erectile dysfunction and targeted cancer therapies, the influence of substituted pyrazoles is undeniable.[6][7] This guide provides a comprehensive technical overview of the discovery, history, synthesis, and profound impact of these remarkable compounds.

A Journey Through Time: The Historical Unveiling of Pyrazoles

The story of pyrazole begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[4][8] While investigating the reactions of ethyl acetoacetate with phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[9] This discovery not only introduced a new class of heterocyclic compounds but also laid the foundation for what would become one of the most fundamental reactions in heterocyclic chemistry: the Knorr pyrazole synthesis.[10][11] The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the predominantly synthetic origin of this important class of molecules in early research.[2][3]

Core Synthetic Methodologies: Building the Pyrazole Ring

The construction of the pyrazole core is a well-established area of organic synthesis, with several robust and versatile methods available to the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis: A Timeless Classic

The Knorr synthesis remains one of the most widely employed methods for the preparation of pyrazoles.[10] In its most general form, it involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[12][13] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11] A significant feature of the Knorr synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used.[14]

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of the hydrazine derivative.

-

Catalysis: Add a catalytic amount of a protic acid (e.g., hydrochloric acid, sulfuric acid).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

1,3-Dipolar Cycloaddition: A Modern Approach

A powerful and versatile alternative for constructing the pyrazole ring is through a [3+2] cycloaddition reaction. This method typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene.[1] This approach offers excellent control over regioselectivity and is particularly useful for the synthesis of highly functionalized pyrazoles that may be difficult to access via classical condensation methods.[2]

Substituted Pyrazoles in Drug Discovery and Development: A Legacy of Innovation

The true impact of pyrazole chemistry is most evident in the realm of drug discovery, where this scaffold has given rise to a multitude of blockbuster drugs and important clinical candidates.

Anti-inflammatory Agents: The Dawn of Selective COX-2 Inhibition

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[15] While COX-1 is responsible for homeostatic functions, COX-2 is primarily induced at sites of inflammation.[15] This led to the hypothesis that selective inhibition of COX-2 could provide potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[15]

Case Study: Celecoxib (Celebrex®)

Celecoxib, a diaryl-substituted pyrazole, was a landmark achievement in the development of selective COX-2 inhibitors.[15] Its discovery was the result of a rational drug design program aimed at creating a molecule that could selectively fit into the larger and more accommodating active site of the COX-2 enzyme.[16]

Synthesis of Celecoxib: The synthesis of celecoxib typically follows a convergent approach, culminating in a Knorr-type cyclocondensation reaction.[15][17]

Caption: Synthetic route to Celecoxib.

Experimental Protocol: Synthesis of Celecoxib [15][17]

-

Claisen Condensation: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium methoxide) to form the 1,3-diketone intermediate, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.

-

Cyclocondensation: The resulting diketone is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol, with heating, to afford celecoxib.

-

Purification: The crude celecoxib is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

| Drug | Target | Therapeutic Area | Key Structural Features |

| Celecoxib | COX-2 | Anti-inflammatory, Analgesic | 1,5-Diarylpyrazole, Trifluoromethyl group, Sulfonamide moiety |

| Sildenafil | PDE5 | Erectile Dysfunction, Pulmonary Hypertension | Pyrazolo[4,3-d]pyrimidinone core |

| Rimonabant | CB1 Receptor (Inverse Agonist) | Anti-obesity (Withdrawn) | 1,5-Diarylpyrazole, Piperidinyl carboxamide |

Table 1: Prominent Pyrazole-Containing Drugs and Their Key Features

Erectile Dysfunction and Cardiovascular Agents: The Serendipitous Discovery of PDE5 Inhibitors

The development of sildenafil represents a classic example of serendipity in drug discovery. Originally investigated as a treatment for hypertension and angina, its potent effect on penile erections was an unexpected finding in early clinical trials.[5]

Case Study: Sildenafil (Viagra®)

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[18] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow, thereby facilitating an erection.[6] The core of the sildenafil molecule is a fused pyrazolo[4,3-d]pyrimidinone ring system.[19]

Synthesis of Sildenafil: The synthesis of sildenafil is a multi-step process that involves the initial construction of a substituted pyrazole ring, which is then elaborated to form the fused pyrimidinone system.[18][20]

Caption: Overview of the synthetic strategy for Sildenafil.

Experimental Protocol: Key Steps in Sildenafil Synthesis [18][21]

-

Pyrazole Formation: Reaction of a diketoester with hydrazine to form the pyrazole ring.

-

N-methylation and Hydrolysis: Regioselective N-methylation of the pyrazole followed by hydrolysis of the ester to a carboxylic acid.

-

Nitration and Amidation: Nitration of the pyrazole ring followed by conversion of the carboxylic acid to a carboxamide.

-

Reduction: Reduction of the nitro group to an amino group.

-

Cyclization: Reaction with an activated benzoic acid derivative followed by cyclization to form the fused pyrimidinone ring of sildenafil.

Antiobesity Agents: Targeting the Endocannabinoid System

The discovery of the cannabinoid receptors and their role in appetite regulation opened up new avenues for the treatment of obesity.[22][23]

Case Study: Rimonabant (Acomplia®)

Rimonabant was the first selective cannabinoid-1 (CB1) receptor antagonist to be approved for the treatment of obesity.[24][25] It acts as an inverse agonist at the CB1 receptor, leading to decreased appetite and food intake.[24] Structurally, rimonabant is a 1,5-diarylpyrazole derivative.[26] Although initially promising, rimonabant was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety.[24][25] This serves as a cautionary tale in drug development, highlighting the importance of thorough long-term safety evaluation.

Substituted Pyrazoles in Agrochemicals: Protecting Global Food Supplies

Future Perspectives: The Unfolding Potential of the Pyrazole Scaffold

The journey of substituted pyrazoles, from their initial discovery to their current status as a privileged scaffold, is a testament to the power of organic chemistry to address critical needs in medicine and agriculture. The versatility of the pyrazole ring, coupled with the continuous development of novel synthetic methodologies, ensures that this remarkable heterocycle will remain a focal point of research for years to come. As our understanding of complex biological pathways deepens, the rational design of new pyrazole-based molecules targeting novel disease mechanisms holds immense promise for the future of human health and sustainable agriculture.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).

- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).

- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Rimonabant - Wikipedia. (n.d.).

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025).

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024).

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023).

- Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. (2017).

- Synthesis of Sildenafil Citrate. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. (n.d.).

- Structure–activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).

- The structures and herbicidal activities of pyrazole derivatives at a... - ResearchGate. (n.d.).

- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).

- Some commercially available drugs containing pyrazole skeleton. - ResearchGate. (n.d.).

- Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - RSC Publishing. (2020).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).

- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. (n.d.).

- Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed. (2024).

- Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold. (2025).

- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015).

- Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).

- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022).

- Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. (n.d.).

- Rimonabant: From RIO to Ban - PMC - PubMed Central - NIH. (n.d.).

- A Facile, Improved Synthesis of Sildenafil and Its Analogues - MDPI. (n.d.).

- Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity. (n.d.).

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. name-reaction.com [name-reaction.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 13. jk-sci.com [jk-sci.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]

- 18. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Rimonabant - Wikipedia [en.wikipedia.org]

- 25. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. benthamdirect.com [benthamdirect.com]

- 29. researchgate.net [researchgate.net]

- 30. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of 3-(o-tolyl)-1H-pyrazole: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary biological activity screening of the novel compound 3-(o-tolyl)-1H-pyrazole. The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines a strategic, multi-tiered screening cascade, commencing with in silico predictions to assess drug-likeness and ADMET properties, followed by a suite of robust in vitro assays to investigate its potential anticancer, antimicrobial, and anti-inflammatory effects. Detailed, step-by-step protocols are provided for each assay, accompanied by the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Introduction: The Rationale for Screening 3-(o-tolyl)-1H-pyrazole

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2][4] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, leading to their use as analgesics, anti-inflammatory agents, and even anti-obesity drugs.[1][3] The introduction of a tolyl group at the 3-position of the pyrazole ring in 3-(o-tolyl)-1H-pyrazole presents a unique chemical entity with the potential for novel biological activities. The ortho-tolyl moiety can influence the compound's steric and electronic properties, potentially leading to enhanced or novel interactions with biological targets.

This guide details a systematic approach to unravel the therapeutic potential of 3-(o-tolyl)-1H-pyrazole, starting with computational assessments and progressing to targeted in vitro biological evaluations.

Tier 1: In Silico Assessment - Predicting Drug-Likeness and ADMET Profile